(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Catalog No.
S3443123
CAS No.
79037-34-6
M.F
C19H30O2
M. Wt
293.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hy...

CAS Number

79037-34-6

Product Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

Description

The exact mass of the compound (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one is 293.243410433 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

The core structure of this compound belongs to the class of cyclopenta[a]phenanthrenes, a group of polycyclic hydrocarbons. The presence of the "dodecahydro" prefix indicates it has 12 saturated carbon-carbon bonds, while the functional groups "-ol" (hydroxyl) and "-one" (ketone) suggest the presence of an alcohol and a ketone, respectively. The steroid nature is further suggested by the methyl groups and the specific numbering of the carbon atoms [].


Chemical Reactions Analysis

Information on specific chemical reactions involving this modified estradiol is not readily available in scientific databases. However, as a variant of estradiol, it might be synthesized through similar pathways involving cholesterol as a precursor [].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.243410433 g/mol

Monoisotopic Mass

293.243410433 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-19

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